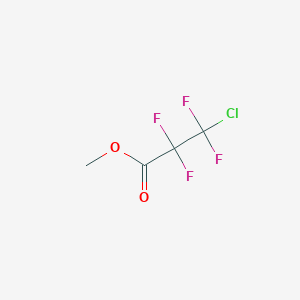
3-Chloro-2,4,5,6-tetrafluoropyridine
Vue d'ensemble
Description
3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative . Its quantum mechanical calculations of energies, geometries, and vibrational wave numbers have been performed by DFT level of theory .
Synthesis Analysis
3-Chloro-2,4,5,6-tetrafluoropyridine can be prepared by reacting with zinc to form a corresponding organo-zinc compound . It can also react with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 .Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4,5,6-tetrafluoropyridine is represented by the formula C5ClF4N . The molecular weight is 185.51 .Chemical Reactions Analysis
3-Chloro-2,4,5,6-tetrafluoropyridine reacts with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 .Physical And Chemical Properties Analysis
3-Chloro-2,4,5,6-tetrafluoropyridine is a clear liquid with a refractive index of n20/D 1.436 (lit.) . It has a boiling point of 118-121 °C (lit.) and a density of 1.609 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Quantum Mechanical Calculations
3-Chloro-2,4,5,6-tetrafluoropyridine is used in quantum mechanical calculations of energies, geometries, and vibrational wave numbers . These calculations are performed at the Density Functional Theory (DFT) level .
Spectroscopy
The compound is used in the interpretation of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra . These spectroscopic techniques are widely used in the study of molecular structures and dynamics.
Synthesis of Organo-zinc Compounds
3-Chloro-2,4,5,6-tetrafluoropyridine reacts with zinc to form corresponding organo-zinc compounds . Organo-zinc compounds are important in organic synthesis and medicinal chemistry.
Fluorine Replacement Reactions
This compound reacts with tris(diethylamino)phosphine in the presence of a proton donor to form a product with fluorine replaced by hydrogen at position 4 . This reaction is significant in the field of synthetic chemistry.
Synthesis of Imidazo[4,5-b]pyridines
Although not directly mentioned, 3-Chloro-2,4,5,6-tetrafluoropyridine, being a fluoropyridine derivative, could potentially be used in the synthesis of imidazo[4,5-b]pyridines . Imidazo[4,5-b]pyridines have various biological activities and are used in the development of several classes of drugs .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Chloro-2,4,5,6-tetrafluoropyridine is a fluoropyridine derivative . It primarily targets organo-zinc compounds . The role of these targets is to facilitate the reaction of 3-Chloro-2,4,5,6-tetrafluoropyridine with other compounds .
Mode of Action
The compound interacts with its targets by reacting with zinc to form corresponding organo-zinc compounds . It also reacts with tris(diethylamino)phosphine (P(NEt)3) in the presence of a proton donor . This reaction results in the formation of a product with fluorine replaced by hydrogen at position 4 .
Biochemical Pathways
It’s known that the compound participates in reactions that involve the formation of organo-zinc compounds and the replacement of fluorine with hydrogen .
Propriétés
IUPAC Name |
3-chloro-2,4,5,6-tetrafluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF4N/c6-1-2(7)3(8)5(10)11-4(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZMYHSICIOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169628 | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1735-84-8 | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001735848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-chloro-2,4,5,6-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2,4,5,6-tetrafluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-Chloro-2,4,5,6-tetrafluoropyridine react differently with zirconocene complexes compared to their titanium counterparts?
A2: Studies using zirconocene bis(trimethylsilyl)acetylene complexes, such as Cp2Zr(L)(η2-Me3SiC2SiMe3) (L = THF, pyridine), demonstrate a preference for C–Cl bond activation in 3-Chloro-2,4,5,6-tetrafluoropyridine, yielding Cp2Zr(3-C5NF4)Cl []. In contrast, similar titanium complexes, like Cp2Ti(η2-Me3SiC2SiMe3), favor C–F bond activation over C–H or C–Cl activation when reacting with fluorinated pyridines []. This difference highlights the influence of the metal center on the reaction pathway and selectivity in organometallic transformations.
Q2: Can 3-Chloro-2,4,5,6-tetrafluoropyridine be selectively defluorinated?
A3: While direct, selective defluorination of 3-Chloro-2,4,5,6-tetrafluoropyridine has not been reported in the provided research, related studies suggest possibilities. Research on transfer hydrogenative defluorination of polyfluoroarenes, including pentafluoropyridine, using a bifunctional azairidacycle catalyst with HCOOK as a hydrogen source shows promise []. This method preferentially cleaves C-F bonds, leaving other substituents, like chlorine, untouched []. This strategy could potentially be applied to 3-Chloro-2,4,5,6-tetrafluoropyridine, although further investigation is needed to confirm its efficacy and selectivity for this specific substrate.
Q3: Are there any studies on the photochemical behavior of 3-Chloro-2,4,5,6-tetrafluoropyridine?
A4: One study has investigated the gas-phase photoisomerization of 3-Chloro-2,4,5,6-tetrafluoropyridine []. Further details about the specific products and mechanisms of this photoisomerization are not provided in the abstract, but it suggests potential for photochemical transformations of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)











